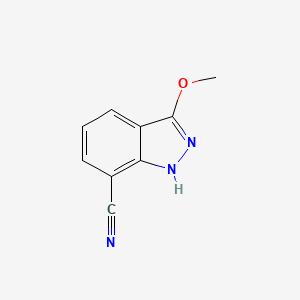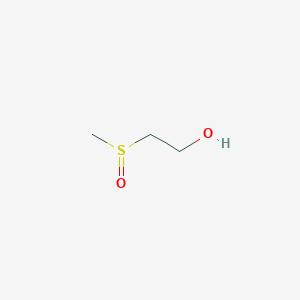
2-Methylsulfinylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfinylethanol is an organic compound with the molecular formula C3H8O2S. It is also known as 2-(Methylsulfonyl)ethanol. This compound is characterized by the presence of a sulfinyl group attached to an ethanol backbone. It is a versatile building block used in the synthesis of more complex sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylsulfinylethanol can be synthesized through various methods. One common method involves the oxidation of 2-methylthioethanol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-methylsulfonylethanol.
Reduction: It can be reduced back to 2-methylthioethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-Methylsulfonylethanol.
Reduction: 2-Methylthioethanol.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
2-Methylsulfinylethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylsulfinylethanol involves its ability to undergo oxidation and reduction reactions. The sulfinyl group can participate in various biochemical pathways, making it a valuable intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved include interactions with nucleophilic sites and participation in redox reactions .
Comparison with Similar Compounds
2-Methylsulfinylethanol can be compared with other similar compounds such as:
2-Methylthioethanol: It is the reduced form of this compound and lacks the sulfinyl group.
2-Methylsulfonylethanol: It is the oxidized form of this compound and contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in this compound makes it unique compared to its reduced and oxidized forms. This functional group imparts specific chemical reactivity and biological activity, making it a valuable compound in various applications .
Properties
CAS No. |
21281-74-3 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S/c1-6(5)3-2-4/h4H,2-3H2,1H3 |
InChI Key |
XMSRCWAGWXZRRT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


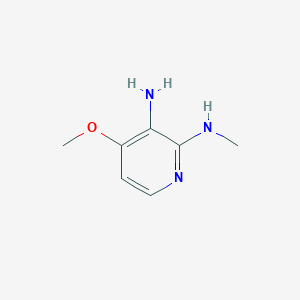
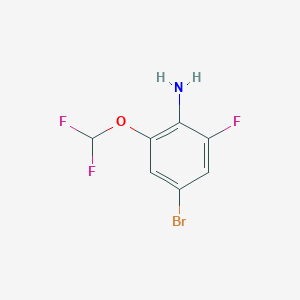
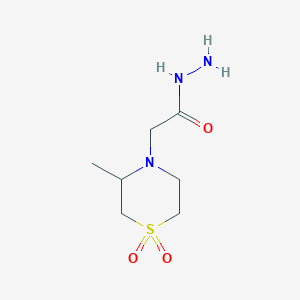
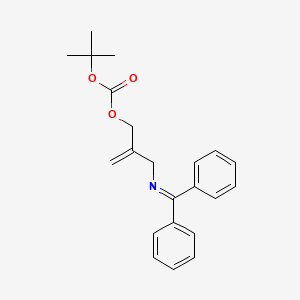
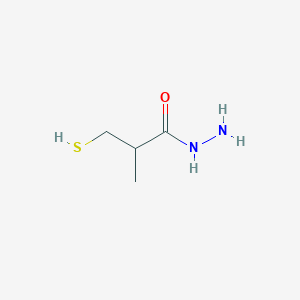
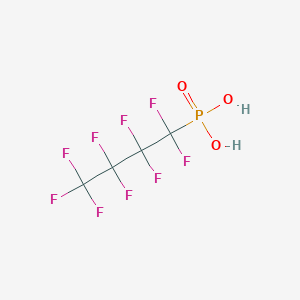
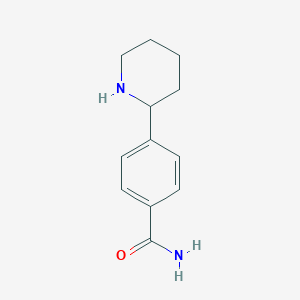
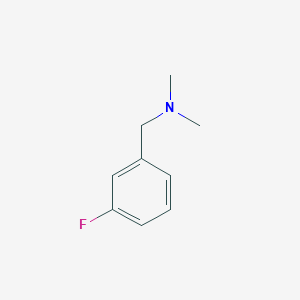
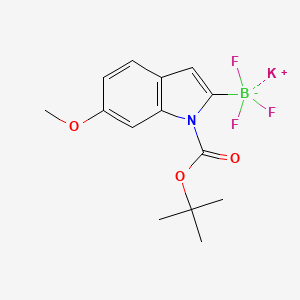
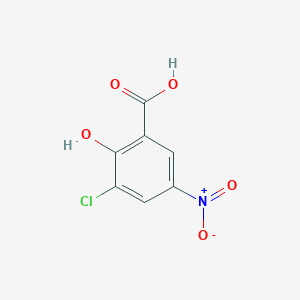
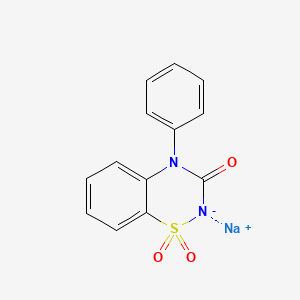
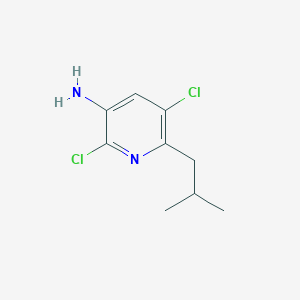
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
